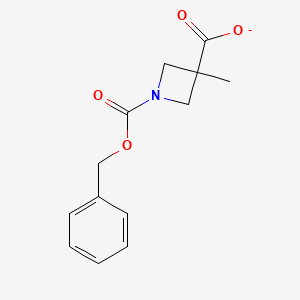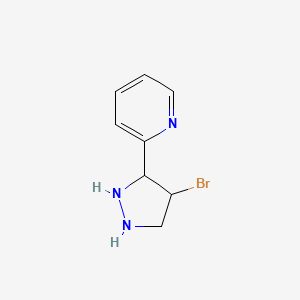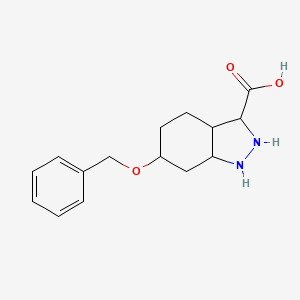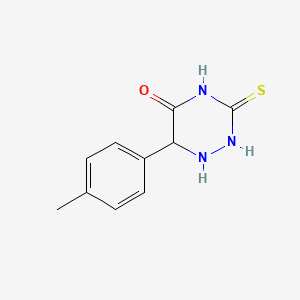![molecular formula C23H24NO6- B12360152 L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12360152.png)
L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Asp(Ofm)-OH, also known as tert-butoxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester, is a compound used in peptide synthesis. It is a derivative of aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is protected by a 9-fluorenylmethyl (Ofm) ester. This compound is commonly used in solid-phase peptide synthesis to prevent unwanted side reactions during the assembly of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(Ofm)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The carboxyl group is protected using 9-fluorenylmethanol (Ofm) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-Asp(Ofm)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reactants. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of Boc-Asp(Ofm)-OH in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Asp(Ofm)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Ofm protecting groups using acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like DCC or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane for Boc removal; HF in anisole for Ofm removal.
Coupling: DCC or DIC in the presence of DMAP or hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).
Major Products Formed
Deprotection: Aspartic acid and fluorenylmethanol.
Coupling: Peptides with aspartic acid residues.
Aplicaciones Científicas De Investigación
Boc-Asp(Ofm)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of Boc-Asp(Ofm)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Ofm groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide assembly. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, allowing the synthesis of desired peptides.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Asp-OBzl: tert-butoxycarbonyl-L-aspartic acid benzyl ester.
Boc-Asp(OMe)-fluoromethyl ketone: tert-butoxycarbonyl-L-aspartic acid methyl ester fluoromethyl ketone.
Uniqueness
Boc-Asp(Ofm)-OH is unique due to its specific protecting groups, which provide stability and prevent side reactions during peptide synthesis. The Ofm group, in particular, offers a distinct advantage in terms of ease of removal and compatibility with various reaction conditions compared to other protecting groups like benzyl or methyl esters.
Propiedades
Fórmula molecular |
C23H24NO6- |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
(2S)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/p-1/t19-/m0/s1 |
Clave InChI |
NHLRMCFWGFPSLT-IBGZPJMESA-M |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B12360087.png)
![ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360095.png)




![(Z)-7-[(1R,2E,5S)-5-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12360135.png)

![5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12360145.png)


![Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester](/img/structure/B12360159.png)
